
Methyl (z)-11-hexadecenoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (z)-11-hexadecenoate is an organic compound classified as a fatty acid methyl ester. It is derived from hexadecenoic acid, featuring a double bond at the 11th carbon in the Z (cis) configuration. This compound is commonly found in various natural sources, including plant oils and animal fats. It is known for its applications in the production of biodiesel, fragrances, and as a chemical intermediate in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Methyl (z)-11-hexadecenoate can be synthesized through the esterification of hexadecenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide or potassium hydroxide, to convert the triglycerides into fatty acid methyl esters, including this compound. The reaction is conducted at elevated temperatures and pressures to achieve high yields.
化学反応の分析
Types of Reactions
Methyl (z)-11-hexadecenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: The double bond can be reduced to produce saturated methyl hexadecanoate.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated esters.
Reduction: Saturated methyl hexadecanoate.
Substitution: Amides, alcohols, and other ester derivatives.
科学的研究の応用
Methyl (z)-11-hexadecenoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: It serves as a model compound for studying lipid metabolism and the effects of fatty acid esters on biological systems.
Medicine: Research explores its potential as a bioactive compound with anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of biodiesel, lubricants, and as a fragrance ingredient in the cosmetic industry.
作用機序
The mechanism of action of methyl (z)-11-hexadecenoate involves its interaction with cellular membranes and enzymes. As a fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes involved in lipid metabolism, influencing various biochemical pathways.
類似化合物との比較
Methyl (z)-11-hexadecenoate can be compared with other fatty acid methyl esters, such as:
Methyl oleate: Similar in structure but with a double bond at the 9th carbon.
Methyl linoleate: Contains two double bonds at the 9th and 12th carbons.
Methyl stearate: A saturated fatty acid methyl ester with no double bonds.
Uniqueness
This compound is unique due to its specific double bond position and configuration, which can influence its chemical reactivity and biological activity compared to other fatty acid methyl esters.
特性
CAS番号 |
822-05-9 |
|---|---|
分子式 |
C17H32O2 |
分子量 |
268.4 g/mol |
IUPAC名 |
methyl (Z)-hexadec-11-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h6-7H,3-5,8-16H2,1-2H3/b7-6- |
InChIキー |
XBLFUMKMXKPZCT-SREVYHEPSA-N |
異性体SMILES |
CCCC/C=C\CCCCCCCCCC(=O)OC |
正規SMILES |
CCCCC=CCCCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


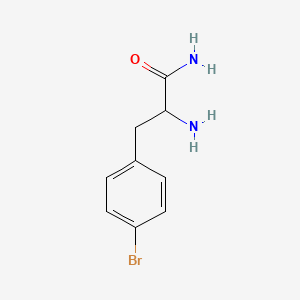
![6-Oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13337241.png)
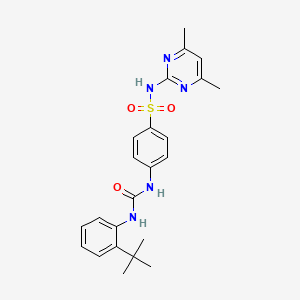
![2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13337247.png)
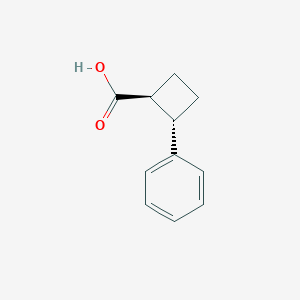
![2-(tert-Butyl) 5-methyl (5R)-1,1'-diaza[2,6'-bispiro[3.4]octane]-2,5-dicarboxylate](/img/structure/B13337259.png)
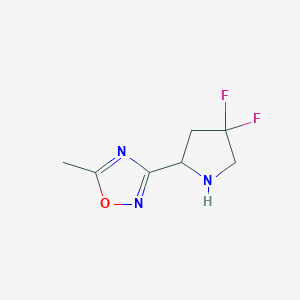
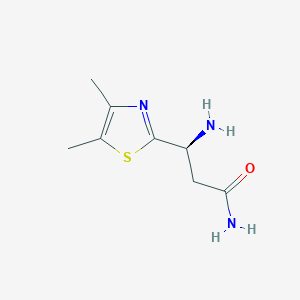
![(Oxolan-2-ylmethyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13337273.png)

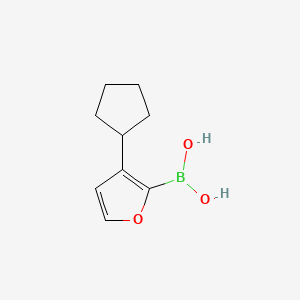
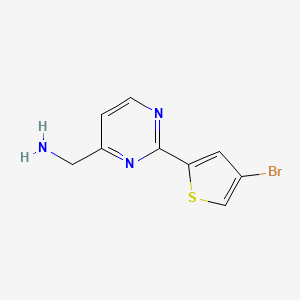
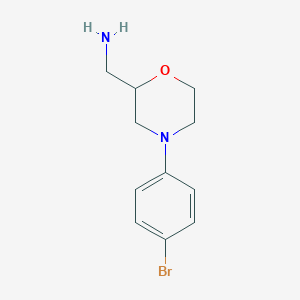
![7-(2,2,2-Trifluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13337299.png)
